K03861

Catalog No.
S548025
CAS No.
M.F
C24H26F3N7O2
M. Wt
501.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
K03861

Product Name

K03861

IUPAC Name

1-[4-(2-aminopyrimidin-4-yl)oxyphenyl]-3-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea

Molecular Formula

C24H26F3N7O2

Molecular Weight

501.5 g/mol

InChI

InChI=1S/C24H26F3N7O2/c1-33-10-12-34(13-11-33)15-16-2-3-18(14-20(16)24(25,26)27)31-23(35)30-17-4-6-19(7-5-17)36-21-8-9-29-22(28)32-21/h2-9,14H,10-13,15H2,1H3,(H2,28,29,32)(H2,30,31,35)

InChI Key

PWDLXPJQFNVTNL-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC(=NC=C4)N)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

AUZ454; AUZ 454; AUZ-454; K03861; K-03861; K 03861

Canonical SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC(=NC=C4)N)C(F)(F)F

Description

The exact mass of the compound 1-[4-(2-Azanylpyrimidin-4-Yl)oxyphenyl]-3-[4-[(4-Methylpiperazin-1-Yl)methyl]-3-(Trifluoromethyl)phenyl]urea is 501.21001 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Triple-Negative Breast Cancer Research

Scientific Field: Oncology, specifically Breast Cancer Research

Summary of the Application: The compound K03861 has been used in research related to triple-negative breast cancer (TNBC). In a study, it was found that TNBC cells with high ACTL6A expression were more sensitive to the CDK2 inhibitor, K03861 .

Methods of Application or Experimental Procedures: The study involved the use of Co-IP, mass spectrometry, and ChIP assays to define ACTL6A regulation of MYC and its target gene, CDK2. The role of ACTL6A in TNBC was studied using soft-agar, colony formation, flow cytometry, and tumor formation in nude mice. The CDK2 inhibitor K03861 was used in testing combination therapy in vitro and in vivo .

Results or Outcomes: The study found that ACTL6A overexpression promoted cell proliferation and tumor growth in TNBC cells in vitro and in vivo, which was dependent on MYC signaling. Furthermore, co-therapy with paclitaxel and the CDK2 inhibitor K03861 showed synergistic effects in tumor suppression .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.8

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

501.21000758 g/mol

Monoisotopic Mass

501.21000758 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

1-[4-(2-azanylpyrimidin-4-yl)oxyphenyl]-3-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea

Dates

Modify: 2023-08-15
1: Weisberg E, Roesel J, Furet P, Bold G, Imbach P, Flörsheimer A, Caravatti G, Jiang J, Manley P, Ray A, Griffin JD. Antileukemic Effects of Novel First- and Second-Generation FLT3 Inhibitors: Structure-Affinity Comparison. Genes Cancer. 2010 Oct;1(10):1021-32. doi: 10.1177/1947601910396505. PubMed PMID: 21779428; PubMed Central PMCID: PMC3092267.

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